3-O-Caffeoyloleanolic acid
Overview
Description
3-O-Caffeoyloleanolic acid is a triterpenoid compound isolated from the stem bark of Robinia pseudoacacia, a deciduous tree native to North America . This compound is known for its various medicinal properties, including antioxidant, antitumor, diuretic, and antispasmodic effects . The structural characterization of this compound has been performed using advanced spectroscopic methods such as 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC), as well as LC-HRESI-MS analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 3-O-Caffeoyloleanolic acid from natural sources involves advanced chromatographic techniques . The stem bark of Robinia pseudoacacia is subjected to extraction and isolation processes to obtain the compound . The structural characterization is then performed using state-of-the-art spectroscopic methods .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: 3-O-Caffeoyloleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-O-Caffeoyloleanolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of derivatives with enhanced bioactivity.
Mechanism of Action
The mechanism of action of 3-O-Caffeoyloleanolic acid involves its interaction with various molecular targets and pathways. The compound inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The specific molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
3-O-Caffeoyloleanolic acid is unique due to its specific structural features and bioactivity. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share similar structural frameworks but differ in their functional groups and bioactivity profiles.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Betulinic Acid: Noted for its anticancer and antiviral properties.
The uniqueness of this compound lies in its specific combination of antioxidant, antitumor, and antifungal properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUMHQEAMVIBI-SBXAJAQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3-O-caffeoyloleanolic acid?
A1: this compound has been isolated from the stem bark of Robinia pseudoacacia [], a deciduous tree native to North America. It has also been identified in the rhizome and radix of Millettia speciosa [], a plant used in traditional medicine and as a food ingredient.
Q2: What are the potential applications of this compound?
A2: While research is still ongoing, this compound has shown potential in the following areas:
- Antioxidant activity: Extracts from Millettia speciosa containing this compound demonstrated antioxidant properties in DPPH and ABTS radical scavenging assays [].
- Cytotoxicity: This compound, along with other triterpenes, exhibited cytotoxic activity against several human tumor cell lines in vitro []. This suggests potential anticancer properties that warrant further investigation.
Q3: How is this compound identified and characterized?
A3: Scientists utilize advanced techniques to isolate and characterize this compound:
- Chromatographic methods: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is used for separation and identification [, ].
- Spectroscopic methods: Structural characterization is achieved through techniques like 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS) [].
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